Chlorobenzene-d5

Analytical Chemistry Internal Standard Mass Spectrometry

Chlorobenzene-d5 (CAS 3114-55-4) is a perdeuterated halogenated aromatic compound, wherein five hydrogen atoms of the parent chlorobenzene molecule are replaced with deuterium, resulting in the formula C6D5Cl. This isotopic substitution yields a molecular weight of approximately 117.60 g/mol and a distinct mass shift of M+5 relative to the unlabeled analog.

Molecular Formula C6H5Cl
Molecular Weight 117.59 g/mol
CAS No. 3114-55-4
Cat. No. B046527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorobenzene-d5
CAS3114-55-4
Synonyms6-Chlorobenzene-1,2,3,4,5-d5;  Chloropentadeuterobenzene;  Perdeuteriochlorobenzene
Molecular FormulaC6H5Cl
Molecular Weight117.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)Cl
InChIInChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
InChIKeyMVPPADPHJFYWMZ-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorobenzene-d5 CAS 3114-55-4: Deuterated Internal Standard for Environmental GC-MS Analysis Procurement


Chlorobenzene-d5 (CAS 3114-55-4) is a perdeuterated halogenated aromatic compound, wherein five hydrogen atoms of the parent chlorobenzene molecule are replaced with deuterium, resulting in the formula C6D5Cl . This isotopic substitution yields a molecular weight of approximately 117.60 g/mol and a distinct mass shift of M+5 relative to the unlabeled analog [1]. It is commercially available as an analytical standard with a guaranteed isotopic purity typically ≥99 atom% D , and is widely utilized as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds (VOCs) in environmental matrices [2].

Why Chlorobenzene-d5 Cannot Be Replaced with Generic Chlorobenzene or Other Deuterated Analogs in Regulated Environmental Analysis


While chlorobenzene-d5 shares the core chemical structure and reactivity of its non-deuterated counterpart [1], its functional utility in quantitative analytical chemistry hinges entirely on its distinct mass spectral properties. The M+5 mass shift creates a unique quantification ion that is absent in the native analyte, enabling its use as an internal standard to correct for matrix effects and instrument variability [2]. However, substitution with a generic, non-deuterated chlorobenzene standard would result in co-elution and spectral interference, directly compromising quantification accuracy [3]. Furthermore, even substitution with another deuterated analog like bromobenzene-d5 or iodobenzene-d5 is not straightforward; each compound possesses unique chromatographic retention times, mass fragmentation patterns, and is validated for specific analytical methods, such as EPA Method 8260, which explicitly designates chlorobenzene-d5 as an internal standard [4].

Chlorobenzene-d5 Quantitative Differentiation Data: Head-to-Head Comparisons for Scientific Selection


Isotopic Purity and Mass Shift: Chlorobenzene-d5 vs. Unlabeled Chlorobenzene

The primary differentiator of Chlorobenzene-d5 is its isotopic purity and resulting mass shift. Commercial analytical standards for Chlorobenzene-d5 are supplied with a certified isotopic purity of ≥99 atom% D . This near-complete deuteration ensures a consistent M+5 mass shift in mass spectrometry, creating a base peak at m/z 117 that is distinct from the m/z 112 base peak of unlabeled chlorobenzene [1].

Analytical Chemistry Internal Standard Mass Spectrometry

Chromatographic Resolution: Chlorobenzene-d5 vs. 1,1,1,2-Tetrachloroethane Co-elution Challenge

A documented challenge in GC-MS analysis of VOCs is the potential co-elution of the internal standard chlorobenzene-d5 with the target analyte 1,1,1,2-tetrachloroethane on common stationary phases (e.g., VMS, 624, VRX), as both share the quantification ion m/z 117 [1]. This requires a specific methodological workaround, highlighting a critical consideration for method developers.

GC-MS Method Development EPA 8260 Co-elution

Regulatory Method Validation: Chlorobenzene-d5 is a Specified Internal Standard in EPA Method 8260

For laboratories performing VOC analysis in water and soil samples for regulatory compliance, the choice of internal standard is not arbitrary. EPA Method 8260, a cornerstone method for environmental monitoring, explicitly specifies the use of a suite of internal standards, including Chlorobenzene-d5 at a concentration of 25 ppb [1]. This method has been validated to achieve method detection limits (MDLs) of <0.25 ppb for most VOCs in water [1].

Environmental Monitoring Regulatory Compliance EPA 8260 VOC Analysis

Kinetic Isotope Effect (KIE) in Gas-Phase Reactions: Chlorobenzene-d5 vs. Chlorobenzene-h5

In fundamental mechanistic studies, the perdeuteration of chlorobenzene has been shown to produce a significant primary kinetic isotope effect (KIE). A study on the thermal isomerization of protonated chlorobenzene in the gas phase reported a primary KIE of >3 for the migration of a proton around the ring in the (C6D5Cl)H+ ion [1]. Under high-temperature (>450 K) collision-induced dissociation (CID) conditions, this effect was observed to rise to an unprecedented value of >90 [1].

Physical Organic Chemistry Reaction Mechanisms Kinetic Isotope Effect Mass Spectrometry

Application as a Deuterated Solvent for HIE Reactions: Chlorobenzene-d5 vs. Other Deuterated Solvents

In the synthesis of deuterium-labeled pharmaceuticals, Chlorobenzene-d5 has demonstrated utility as both a solvent and a deuteration source. A 2024 study reported that using Chlorobenzene-d5 as a solvent at elevated temperature was the key factor in achieving significant multi-deuterium labeling of pirtobrutinib, with the resulting product containing >82.4% of d6-d9 isotopomers [1]. Remarkably, the chlorinated solvent itself underwent non-specific deuteration, incorporating up to 0.42 deuterium atoms per molecule [1].

Deuterium Labeling Organic Synthesis Pharmaceutical Chemistry Hydrogen Isotope Exchange

Chlorobenzene-d5 Application Scenarios: Where the Data Supports its Use


Regulatory Environmental Testing of VOCs in Water and Soil (EPA Method 8260)

Chlorobenzene-d5 is the only appropriate choice for laboratories performing VOC analysis under EPA Method 8260. The method explicitly requires its use as an internal standard at a concentration of 25 ppb [1]. The validated method performance, with high recovery rates (88%) and precision (RSD < 10%), is directly dependent on using the specified internal standard suite [1].

Quantitative Analysis of Chlorobenzene or Structurally Similar Analytes in Complex Matrices

For any quantitative GC-MS method targeting chlorobenzene or a related compound that co-elutes with it, Chlorobenzene-d5 is the ideal internal standard. Its M+5 mass shift ensures a unique quantification ion (m/z 117) that avoids spectral interference from the native analyte [1]. Method developers must be aware of the potential co-elution with 1,1,1,2-tetrachloroethane and plan to use an alternative quantification ion (m/z 82) or chromatographic method if necessary [2].

Mechanistic Investigation of Gas-Phase Ion Chemistry via KIE Studies

In fundamental physical chemistry research, Chlorobenzene-d5 is a valuable probe for studying gas-phase ion-molecule reactions. The substantial and quantifiable primary kinetic isotope effect (kH/kD > 3 to >90) observed during proton migration in (C6D5Cl)H+ allows researchers to delineate reaction mechanisms and energetics that are inaccessible when using the unlabeled compound [1].

Synthesis of Highly Deuterated Pharmaceutical Precursors

For medicinal chemists and radiochemists, Chlorobenzene-d5 serves as a specialized solvent and deuteration agent. It has been proven effective in iridium-catalyzed hydrogen isotope exchange (HIE) reactions to achieve high levels of multi-deuterium incorporation in complex drug molecules like pirtobrutinib [1]. Its dual role as a reaction medium and a deuterium source simplifies the synthesis of stable isotope-labeled internal standards for drug development [1].

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